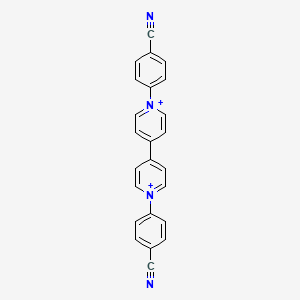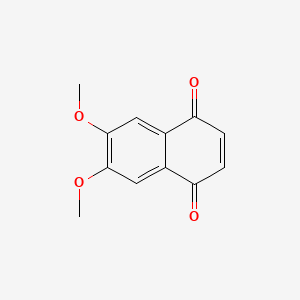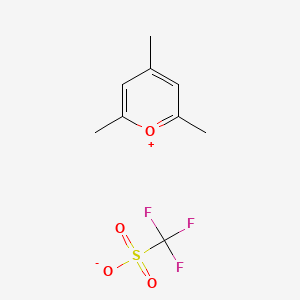
1,1'-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) is a chemical compound with the molecular formula C8H14N2O2Cl2 It is known for its unique structure, which includes a tetrahydropyridazine ring linked to two chloroethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) typically involves the reaction of piperazine with chloroacetyl chloride. The reaction is carried out in the presence of anhydrous potassium carbonate (K2CO3) as a base. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or dimethylformamide (DMF), to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or DMF at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Catalysts like acids or bases are used to facilitate the reaction, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amide derivatives, while condensation reactions with aldehydes produce imines or Schiff bases.
Scientific Research Applications
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets and pathways. The chloroethanone groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The tetrahydropyridazine ring may also interact with receptors or other proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): Similar structure but with a piperazine ring instead of tetrahydropyridazine.
1,1’-(Ethane-1,2-diyl)bis(2-chloroethan-1-one): Lacks the cyclic structure, making it less rigid.
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(ethan-1-one): Similar but without the chloro groups, affecting its reactivity
Uniqueness
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) is unique due to its combination of a tetrahydropyridazine ring and chloroethanone groups. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
51482-72-5 |
|---|---|
Molecular Formula |
C8H12Cl2N2O2 |
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-chloro-1-[2-(2-chloroacetyl)diazinan-1-yl]ethanone |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-3-1-2-4-12(11)8(14)6-10/h1-6H2 |
InChI Key |
PWLSBRPEEHVTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(N(C1)C(=O)CCl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


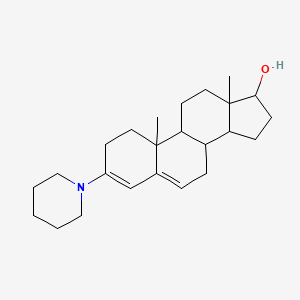
![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)


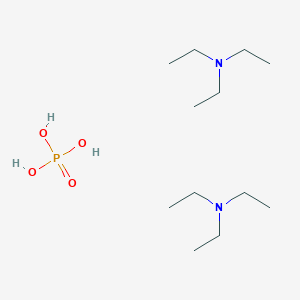
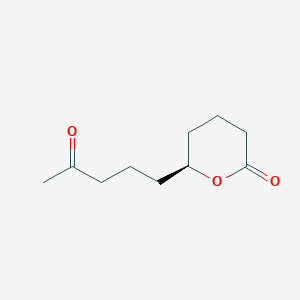
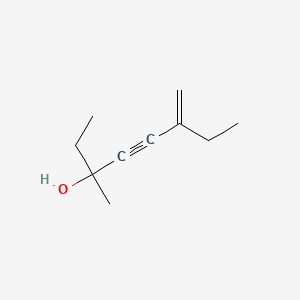
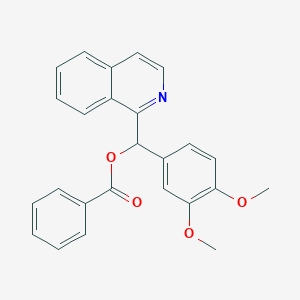
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)

